N,1-diphenylmethanesulfonamide
Description
N,1-diphenylmethanesulfonamide is an organic compound with the molecular formula C13H13NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a diphenylmethane moiety
Properties
IUPAC Name |
N,1-diphenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-17(16,11-12-7-3-1-4-8-12)14-13-9-5-2-6-10-13/h1-10,14H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNYWGYRPIHMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643700 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-diphenylmethanesulfonamide typically involves the reaction of diphenylmethane with sulfonyl chloride in the presence of a base. One common method is the reaction of diphenylmethane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .
Chemical Reactions Analysis
Electrochemical Oxidative Coupling
Electrochemical methods enable sulfonamide synthesis via radical intermediates. Key steps for N,1-diphenylmethanesulfonamide formation include:
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Anodic Oxidation : Thiols convert to disulfides at E<sub>ox</sub> ≈ 0.5 V .
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Amine Oxidation : Generates aminium radicals (E<sub>ox</sub> ≈ 1.5 V) .
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Sulfenamide Formation : Radical recombination with disulfides, followed by sequential oxidations to sulfonamides .
| Reaction Component | Role |
|---|---|
| TEMPO | Radical scavenger (inhibits reaction) |
| Disulfide | Intermediate (conversion within 5 min) |
N-Alkylation via Manganese Catalysis
The sulfonamide’s N–H bond undergoes alkylation with alcohols using a Mn(I) catalyst:
-
Conditions :
-
Mechanism :
| Substrate | Product | Yield |
|---|---|---|
| Benzyl alcohol | N-Benzyl derivative | 85% |
Substitution and Elimination Pathways
In polar aprotic solvents (e.g., DMF), This compound derivatives participate in nucleophilic aromatic substitution (S<sub>N</sub>Ar) or sulfonyl migrations:
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Example : Reaction with phenethylamine in DMF at 90°C induces 1,3-sulfonyl migration, replacing fluorine with a mesyl group .
| Mechanism | Key Intermediate | Outcome |
|---|---|---|
| S<sub>N</sub>Ar | Imine-stabilized anion | Aromatized sulfonamide |
Oxidation to Sulfones
Primary sulfonamides like This compound can be oxidized to sulfones under mild conditions:
Deamination and Functionalization
This compound undergoes deamination via N-benzylidene intermediates to generate sulfinates, enabling diverse derivatization :
| Reagent | Product |
|---|---|
| MeI | Methyl sulfone |
| 15NH<sub>4</sub>OH | <sup>15</sup>N-labeled sulfonamide |
Scientific Research Applications
N,1-diphenylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N,1-diphenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, this compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition .
Comparison with Similar Compounds
Similar Compounds
- N,N-diphenylmethanesulfonamide
- N-phenylmethanesulfonamide
- N-methylmethanesulfonamide
Uniqueness
N,1-diphenylmethanesulfonamide is unique due to the presence of two phenyl groups attached to the sulfonamide moiety. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Biological Activity
N,1-diphenylmethanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound is characterized by a sulfonamide functional group attached to a diphenylmethane backbone. This structural arrangement is crucial for its biological activity, as modifications to the sulfonamide or phenyl groups can significantly alter its pharmacological effects.
Anti-Cancer Activity
Several studies have investigated the anti-cancer properties of this compound and its derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, research indicates that certain analogs exhibit significant inhibition of cell proliferation in breast cancer cells (SK-BR-3) at concentrations as low as 25 μM. The following table summarizes the cell growth inhibition percentages observed in different compounds related to this compound:
| Compound | SK-BR-3 Cell Growth Inhibition (%) at 25 μM |
|---|---|
| 57 | 44.0 ± 1.2 |
| 58 | 36.1 ± 1.1 |
| 59 | 49.5 ± 1.8 |
| 60 | 53.4 ± 1.8 |
| 63 | 88.3 ± 1.1 |
| 64 | 58.9 ± 1.7 |
The compound designated as 63 , which has specific substitutions at various positions on the phenyl rings, demonstrated the highest level of inhibition, suggesting that structural modifications can enhance biological activity .
The mechanism by which this compound exerts its anti-cancer effects appears to be multifaceted. One proposed mechanism involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers, which promotes tumor growth through inflammatory pathways . Studies have shown that compounds with a methanesulfonamide group at specific positions exhibit enhanced COX-2 inhibitory activity compared to their analogs without this modification .
Case Studies and Research Findings
A number of case studies have explored the practical applications and efficacy of this compound derivatives in clinical settings:
- Case Study on Breast Cancer Cells : A study conducted on SK-BR-3 breast cancer cells revealed that compounds derived from this compound could significantly inhibit cell proliferation through both COX-2 dependent and independent pathways . The research highlighted the importance of functional groups at specific positions on the phenyl rings for enhancing biological activity.
- Comparative Analysis : Another research effort compared various sulfonamide derivatives, identifying structural features that correlate with increased anti-cancer potency . This analysis emphasized that repositioning functional groups within the molecule could lead to improved selectivity and efficacy against cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,1-diphenylmethanesulfonamide, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via sulfonylation of diphenylmethaneamine using methanesulfonyl chloride under basic conditions (e.g., NaH in dry DMF). Key steps include:
- Step 1 : Mix amine precursor (e.g., diphenylmethaneamine) with methanesulfonyl chloride (1:1.2 molar ratio) in anhydrous DMF.
- Step 2 : Add NaH (2 equiv) slowly at 0°C to control exothermicity.
- Step 3 : Stir at RT for 4–6 hours, followed by aqueous workup and recrystallization (ethanol/water) .
- Optimization : Yield improvements (76%→85%) are achievable by using molecular sieves to absorb moisture or replacing DMF with THF for better solubility .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Methodology : Multi-spectral analysis is critical:
- 1H/13C NMR : Confirm sulfonamide (–SO₂NH–) linkage via δ 3.1–3.3 ppm (CH₃SO₂) and δ 7.2–7.6 ppm (aromatic protons) .
- IR : Strong peaks at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1320 cm⁻¹ (S=O symmetric stretch) .
- HPLC-MS : Purity >98% confirmed by retention time alignment with standards and molecular ion [M+H]+ at m/z 275.4 .
Advanced Research Questions
Q. What retrosynthetic strategies and AI tools are available for designing novel derivatives of this compound?
- Methodology : Retrosynthesis can leverage AI platforms like Reaxys or Pistachio, which propose routes based on known reactions:
- Step 1 : Input target structure into Reaxys; identify key disconnections (e.g., sulfonamide bond or phenyl substituents).
- Step 2 : Prioritize routes with minimal steps and high atom economy. For example, substituting chlorine at the para-position via electrophilic aromatic substitution (FeCl₃ catalyst) .
- Validation : Cross-check predicted routes with experimental feasibility (e.g., steric hindrance at ortho-positions may require protecting groups) .
Q. How do crystallographic data resolve contradictions in reported biological activities of sulfonamide derivatives?
- Case Study : Crystal structures (e.g., CCDC entries) reveal hydrogen-bonding networks (N–H⋯O) that influence solubility and receptor binding. For instance:
- This compound : Planar sulfonamide group facilitates π-π stacking with enzyme active sites (e.g., COX-2), explaining anti-inflammatory activity in vitro. Discrepancies in IC₅₀ values (~10–50 µM) may arise from polymorphic forms affecting bioavailability .
- Resolution : Correlate XRD data with SAR studies to identify critical substituents (e.g., electron-withdrawing groups at meta-position enhance potency) .
Q. What experimental and computational methods are used to analyze sulfonamide-protein interactions for antimicrobial applications?
- Methodology :
- Docking (AutoDock Vina) : Simulate binding to E. coli dihydropteroate synthase (DHPS). Key interactions: Sulfonamide S=O groups form hydrogen bonds with Gly493 and Lys417 .
- MIC Assays : Compare computational predictions with empirical MIC values (e.g., 32 µg/mL against S. aureus). Discrepancies may indicate membrane permeability issues, addressed via logP optimization (target: 2.5–3.5) .
Contradiction Resolution Strategies
- Synthetic Yield Discrepancies : Replicate reactions under inert atmosphere (Ar/N₂) to exclude moisture interference .
- Biological Data Variability : Standardize assay protocols (e.g., fixed DMSO concentration ≤1% v/v) to minimize solvent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
